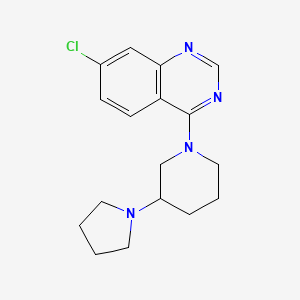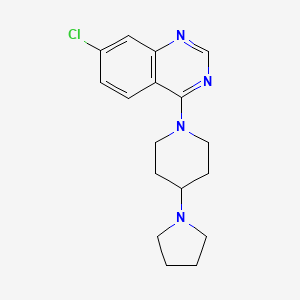
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is not fully understood. However, it has been shown to interact with various molecular targets, such as enzymes, receptors, and ion channels. It has been suggested that its anti-cancer activity may be due to its ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-viral and anti-bacterial activities may be due to its ability to inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as kinases and phosphatases. It has also been shown to interact with various receptors, such as G protein-coupled receptors and ion channels. Its physiological effects include the modulation of cell growth, differentiation, and apoptosis. It has also been shown to modulate the immune response and inflammation.
实验室实验的优点和局限性
The advantages of using 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline in lab experiments include its diverse biological activities, high potency, and selectivity. It can be used to study various molecular targets and pathways involved in different biological processes. However, its limitations include its potential toxicity, low solubility, and stability issues. It may also exhibit off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another direction is to explore its molecular targets and mechanisms of action, which can provide insights into its biological activities. Additionally, the development of new synthesis methods and analogs can improve its potency, selectivity, and pharmacokinetic properties. Finally, the use of advanced techniques, such as molecular modeling and structural biology, can aid in the rational design of more effective compounds.
合成方法
The synthesis of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been reported in the literature. One of the methods involves the reaction of 4-chloroquinazoline with 3-pyrrolidin-1-ylpiperidine in the presence of a suitable base and solvent. The reaction proceeds at elevated temperature and yields the desired product in good yield and purity. Other methods involving the use of different starting materials and reaction conditions have also been reported.
科学研究应用
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
7-chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4/c18-13-5-6-15-16(10-13)19-12-20-17(15)22-9-3-4-14(11-22)21-7-1-2-8-21/h5-6,10,12,14H,1-4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZVSWSZFOPZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(C2)C3=NC=NC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7635471.png)
![2-[2-(4-Phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7635475.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7635499.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide](/img/structure/B7635503.png)


![3-(carbamoylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635518.png)
![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)

![N-[8-(difluoromethoxy)quinolin-5-yl]-4-pyridin-4-ylpiperazine-1-carboxamide](/img/structure/B7635526.png)
![7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline](/img/structure/B7635533.png)

